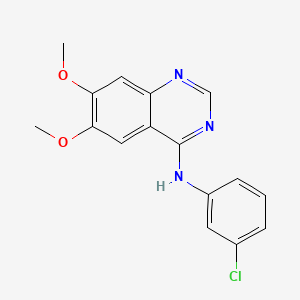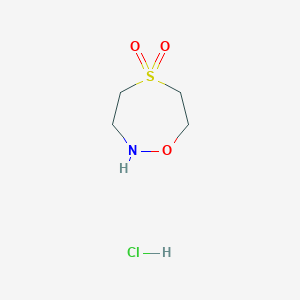![molecular formula C26H18N4O2 B2513200 3-[4-(4-ホルミル-1-フェニル-1H-ピラゾール-3-イル)フェニル]-1-フェニル-1H-ピラゾール-4-カルバルデヒド CAS No. 132841-21-5](/img/structure/B2513200.png)
3-[4-(4-ホルミル-1-フェニル-1H-ピラゾール-3-イル)フェニル]-1-フェニル-1H-ピラゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is a derivative of 1,3-diphenyl pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst . The reaction mixture is typically refluxed for several hours, followed by filtration of the solid precipitate to afford the hydrazones .Molecular Structure Analysis
The molecular structure of similar compounds is established through a combination of standard and advanced NMR spectroscopy techniques, such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY, and 1,1-ADEQUATE experiments .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using NMR spectral data . For example, 1H NMR and 13C NMR spectra provide key information about the hydrogen and carbon atoms in the molecule .科学的研究の応用
抗酸化活性
ピラゾール誘導体は、問題の化合物に類似した化合物も含めて、抗酸化特性を持つことがわかっています . これらはラジカルスカベンジャーとして作用し、体内の有害なフリーラジカルを中和するのに役立ちます .
抗がん活性
特定のピラゾール誘導体は、ヒト細胞株に対して細胞毒性を示しています . これらは、さまざまな種類の癌の治療に使用されてきました . たとえば、ピラゾールの誘導体である化合物3iは、強力なスカベンジング活性を示し、RKO細胞に対して細胞毒性を示しました .
抗リーシュマニア活性
ピラゾール含有化合物は、強力な抗リーシュマニア活性を示しています . たとえば、ヒドラジンカップリングされたピラゾール誘導体である化合物13は、優れた抗プロマスティゴート活性を示しました .
抗マラリア活性
一部のヒドラジンカップリングされたピラゾール誘導体は、マラリアの原因となる寄生虫であるPlasmodium bergheiに対して有望な結果を示しています . たとえば、化合物14と15は、有意な阻害効果を示しました .
抗菌活性
問題の化合物と構造的に類似したナフチル置換ピラゾール誘導ヒドラゾンは、いくつかの薬剤耐性菌株の増殖を阻害することがわかっています .
リガンド合成
この化合物は、新しい非対称イミンリガンドの合成に使用される可能性があります . これらのリガンドは、配位化学および触媒においてさまざまな用途を持つ可能性があります .
作用機序
Target of Action
Similar compounds with pyrazole and imidazole moieties have been known to interact with a broad range of biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds have shown antimicrobial resistance, which is a global concern . The World Health Organization (WHO) has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century .
将来の方向性
The development of new antibiotics and diagnostic tests for resistant bacteria is one of the four guidelines recommended by CDC to combat antibiotic resistance . Therefore, the synthesis and study of novel 1,3-diphenyl pyrazole derivatives, like the compound , could be a promising direction for future research .
生化学分析
Biochemical Properties
3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . These interactions highlight the compound’s potential as an anti-inflammatory and therapeutic agent.
Cellular Effects
The effects of 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with DNA-binding proteins, influencing gene expression and cellular responses . These molecular interactions underline its potential as a modulator of inflammatory and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis .
Dosage Effects in Animal Models
The effects of 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, it has been found to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for therapeutic applications.
特性
IUPAC Name |
3-[4-(4-formyl-1-phenylpyrazol-3-yl)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2/c31-17-21-15-29(23-7-3-1-4-8-23)27-25(21)19-11-13-20(14-12-19)26-22(18-32)16-30(28-26)24-9-5-2-6-10-24/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNLJUVOUVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)C4=NN(C=C4C=O)C5=CC=CC=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxy-3-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2513117.png)
![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)
![N-(tert-butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2513120.png)
![3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide](/img/structure/B2513122.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2513123.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)
![(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2513131.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2513133.png)

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513135.png)

![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)